molecular formula C7H3Cl2FN2 B2700531 2-Amino-3,5-dichloro-6-fluorobenzonitrile CAS No. 1027514-29-9

2-Amino-3,5-dichloro-6-fluorobenzonitrile

Cat. No.: B2700531
CAS No.: 1027514-29-9
M. Wt: 205.01
InChI Key: WVAYFCJXIZINLC-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichloro-6-fluorobenzonitrile is an organic compound with the molecular formula C7H3Cl2FN2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

The synthesis of 2-Amino-3,5-dichloro-6-fluorobenzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with ammonia, leading to the displacement of one of the activated fluorine atoms . This method is efficient and provides a straightforward route to the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Amino-3,5-dichloro-6-fluorobenzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3,5-dichloro-6-fluorobenzonitrile is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dichloro-6-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-Amino-3,5-dichloro-6-fluorobenzonitrile include:

The uniqueness of this compound lies in its combination of amino, chloro, and fluoro groups, which confer specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-amino-3,5-dichloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAYFCJXIZINLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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